molecular formula C9H12N2O B2387558 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 912259-11-1

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No. B2387558
M. Wt: 164.208
InChI Key: LNOAXGPGVISHPB-UHFFFAOYSA-N
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Patent
US08697744B2

Procedure details

According to Scheme 2 Step 2: At 0° C., acetic acid (8.55 mL) followed by hydrazine monohydrate (197 mmol, 11.3 mL), were added slowly to a solution of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione (197 mmol, 38.5 g) in butanol (400 mL). The reaction mixture was stirred under reflux for 16 hours. After evaporation of the filtrate, the crude residue was purified by flash chromatography over silica gel cyclohexane/AcOEt (100:0 to 50:50) and then over C18 gel using water/MeOH (100:0 to 50:50) as eluent to yield 6,6-dimethyl-6,7-dihydro-1H-indazol-4(5H)-one (76.7 mmol, 12.6 g, 39%) as a pale yellow solid.
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[NH2:6]N.C[N:9]([CH:11]=[C:12]1[C:17](=O)[CH2:16][C:15]([CH3:20])([CH3:19])[CH2:14][C:13]1=[O:21])C>C(O)CCC>[CH3:19][C:15]1([CH3:20])[CH2:16][C:17]2[NH:6][N:9]=[CH:11][C:12]=2[C:13](=[O:21])[CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.55 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
CN(C)C=C1C(CC(CC1=O)(C)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography over silica gel cyclohexane/AcOEt (100:0 to 50:50)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C=2C=NNC2C1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76.7 mmol
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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